molecular formula C16H21NO2S B2509780 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide CAS No. 2035018-19-8

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide

Cat. No.: B2509780
CAS No.: 2035018-19-8
M. Wt: 291.41
InChI Key: ULDXMOCQQGURLL-BQYQJAHWSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide is a chemical compound with a unique structure that combines a cinnamamide moiety with a methoxytetrahydrothiopyran ring. This compound has garnered interest due to its diverse applications in various fields such as pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide typically involves the reaction of 4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide has diverse scientific research applications, including:

    Pharmaceuticals: It is explored for its potential as a drug candidate due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it suitable for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing the breakdown of carbohydrates .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-3-thiophenecarboxamide
  • N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-3-(methylsulfonyl)-2-oxo-1-imidazolidinecarboxamide

Uniqueness

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide stands out due to its combination of a cinnamamide moiety with a methoxytetrahydrothiopyran ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

(E)-N-[(4-methoxythian-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-19-16(9-11-20-12-10-16)13-17-15(18)8-7-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDXMOCQQGURLL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CCSCC1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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